![molecular formula C19H19N3O3 B12618179 4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-12-7](/img/structure/B12618179.png)
4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-methylphenyl groups attached to the triazine ring via methoxy linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 4-methylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the 4-methylphenyl groups. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of partially or fully hydrogenated triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The methoxy groups and the triazine ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine: Similar in structure but contains a pyridine ring instead of a triazine ring.
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: Contains an imidazole ring and is used as a ligand in catalysis.
1,2-Bis(4-methylphenyl)-1,2-ethanedione: Contains a diketone structure with two 4-methylphenyl groups.
Uniqueness
4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one is unique due to its triazine core, which imparts specific chemical properties such as stability and reactivity. The presence of methoxy groups enhances its solubility and potential interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
918664-12-7 |
|---|---|
分子式 |
C19H19N3O3 |
分子量 |
337.4 g/mol |
IUPAC名 |
4,6-bis[(4-methylphenyl)methoxy]-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-7-15(8-4-13)11-24-18-20-17(23)21-19(22-18)25-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,21,22,23) |
InChIキー |
DMBOMNHFSWVFJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


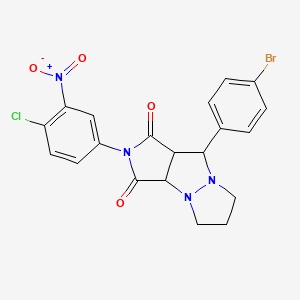
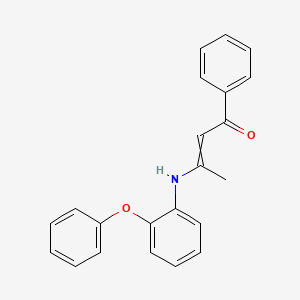
![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)

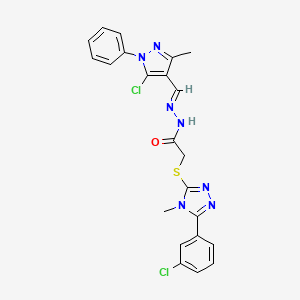
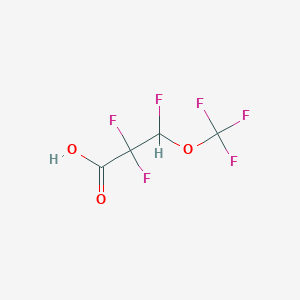

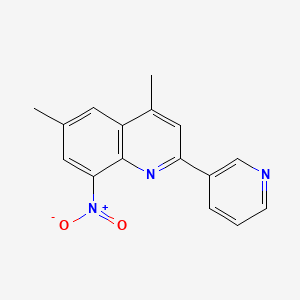
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)
![6-Chloro-5-[(3,4-dichlorophenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12618160.png)
![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B12618172.png)

